N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution or other suitable methods.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(2-bromophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for further research and development.
Biological Activity
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a fluorophenyl group, a thiophene moiety, and a triazolopyridazine structure linked through a sulfanyl group to an acetamide functional group. The presence of these diverse structural elements suggests potential interactions with various biological targets.
Research indicates that compounds containing the triazole and pyridazine frameworks exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. Specifically, triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The compound's unique structure may enhance its selectivity and potency against specific COX isoforms.
1. Anti-inflammatory Activity
Studies have demonstrated that similar compounds exhibit significant inhibition of COX-II activity. For instance, derivatives with triazole linkages showed IC50 values significantly lower than traditional NSAIDs like Celecoxib and Rofecoxib. The potential for this compound to act as a COX-II inhibitor warrants further investigation.
2. Antimicrobial Activity
Compounds featuring thiophene and triazole rings have been reported to possess antimicrobial properties. For example, 1,2,4-triazole derivatives have shown activity against various bacterial strains and fungi. The sulfanyl group may also contribute to the overall antimicrobial efficacy by enhancing lipophilicity and membrane penetration.
3. Anticancer Activity
The anticancer potential of triazole derivatives has been documented in several studies. These compounds often induce apoptosis in cancer cells through the modulation of key signaling pathways. The specific activity of this compound against different cancer cell lines remains to be elucidated but is promising based on related compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the aryl groups and linker structures significantly influence biological activity. For instance:
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
Compound A | Triazole with phenyl | 0.011 | COX-II Inhibitor |
Compound B | Triazole with thiophene | 0.200 | Antimicrobial |
N-(2-fluorophenyl)-2-{...} | Fluorophenyl + Triazolo-Pyridazine | TBD | TBD |
Case Studies
Recent research has highlighted the potential of similar compounds in clinical settings:
- In Vivo Studies : A study demonstrated that triazolopyridazine derivatives effectively reduced inflammation in animal models of arthritis.
- Clinical Trials : Several analogs are currently undergoing clinical trials for their efficacy in treating inflammatory diseases and cancers.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS2/c18-11-4-1-2-5-12(11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-6-3-9-25-13/h1-9H,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDQODIXFVKLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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